molecular formula C16H19N7O4 B2357245 Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate CAS No. 2034531-92-3

Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate

Cat. No. B2357245
CAS RN: 2034531-92-3
M. Wt: 373.373
InChI Key: RAKRAMRJNBSLJM-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate is a useful research compound. Its molecular formula is C16H19N7O4 and its molecular weight is 373.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

  • A study by Karpina et al. (2019) focused on the synthesis of analogs containing the 1,2,4-oxadiazole cycle and 1,2,4-triazolo[4,3-a]pyridine, which is structurally similar to Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate. The study developed a method for synthesizing these compounds and conducted a biological assessment, demonstrating their potential biological properties (Karpina et al., 2019).

Antimicrobial Evaluation

  • Research by El‐Kazak and Ibrahim (2013) synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from similar compounds. These synthesized compounds were screened for antimicrobial activity, suggesting a potential application in developing antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Novel Compounds with Antimicrobial and Anti-lipase Activity

  • Gomha and Riyadh (2011) conducted a study on the microwave-assisted synthesis of compounds with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, closely related to the Ethyl 3- compound. These compounds were evaluated for antimicrobial, anti-lipase, and antiurease activities, indicating their potential in medical and pharmaceutical research (Gomha & Riyadh, 2011).

Conformational Polymorphs Study

  • A study by Shishkina et al. (2021) on 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, which shares a structural resemblance, examined its potential biological activity. This study highlighted the importance of understanding the polymorphic forms of such compounds for their application in scientific research (Shishkina et al., 2021).

Anticancer Agent Synthesis

  • Research by Nagender et al. (2016) synthesized pyrazolo[3,4-b]pyridine-based compounds, which are structurally similar to Ethyl 3-, as potential anticancer agents. This study indicates the compound's application in developing new treatments for cancer (Nagender et al., 2016).

Synthesis of Sulfone Derivatives for Antifungal and Insecticidal Activity

  • Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which is closely related to Ethyl 3-. These derivatives displayed promising antifungal activities and insecticidal activity, suggesting their application in agriculture and pest control (Xu et al., 2017).

properties

IUPAC Name

ethyl 3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O4/c1-3-26-13(24)6-7-17-16(25)18-9-12-20-21-14-11(5-4-8-23(12)14)15-19-10(2)22-27-15/h4-5,8H,3,6-7,9H2,1-2H3,(H2,17,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKRAMRJNBSLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=C2N1C=CC=C2C3=NC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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